molecular formula C10H18N2O B2824534 3-Amino-1-cyclohexylpyrrolidin-2-one CAS No. 1249073-15-1

3-Amino-1-cyclohexylpyrrolidin-2-one

Cat. No.: B2824534
CAS No.: 1249073-15-1
M. Wt: 182.267
InChI Key: WNTMZKQPIVYBPZ-UHFFFAOYSA-N
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Description

3-Amino-1-cyclohexylpyrrolidin-2-one is a chemical compound with the molecular formula C10H18N2O It is a derivative of pyrrolidinone, featuring an amino group at the third position and a cyclohexyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-cyclohexylpyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of N-substituted piperidines. This process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of simple and inactivated cyclic amines as substrates, with air-stable and low-cost copper salts as promoters. Non-poisonous and cost-effective oxidants like Oxone, along with additives such as DMAP, are used to make the process practical and efficient .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-cyclohexylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidants like Oxone, reducing agents, and various catalysts. The reaction conditions can vary, but typically involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of carboxylic acids or other oxidized derivatives .

Scientific Research Applications

3-Amino-1-cyclohexylpyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-cyclohexylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in various interactions, influencing the compound’s reactivity and biological activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in synthetic applications and potential biological activities make it a compound of significant interest .

Properties

IUPAC Name

3-amino-1-cyclohexylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c11-9-6-7-12(10(9)13)8-4-2-1-3-5-8/h8-9H,1-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTMZKQPIVYBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC(C2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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